Lack of Cytotoxicity vs. α-Cadinol and Torreyol
(-)-Cadin-4,10(15)-dien-11-oic acid was evaluated for cytotoxicity against several human cancer cell lines and demonstrated inactivity with an IC50 > 10 μg/mL [1]. In contrast, the structurally related cadinane analog α-cadinol exhibits measurable cytotoxicity against the MCF-7 breast adenocarcinoma cell line with an IC50 of 18.0 ± 3.27 μg/mL, while its stereoisomer (+)-torreyol shows even greater potency with an IC50 of 3.5 ± 0.58 μg/mL [2]. This quantitative divergence highlights that the carboxylic acid-bearing cadinene skeleton is functionally distinct from hydroxyl-bearing cadinols, and that (-)-cadin-4,10(15)-dien-11-oic acid cannot substitute for α-cadinol or (+)-torreyol in cytotoxicity-dependent applications.
| Evidence Dimension | In vitro cytotoxicity against human breast cancer MCF-7 cells |
|---|---|
| Target Compound Data | IC50 > 10 μg/mL (inactive) |
| Comparator Or Baseline | α-Cadinol: IC50 = 18.0 ± 3.27 μg/mL; (+)-Torreyol: IC50 = 3.5 ± 0.58 μg/mL |
| Quantified Difference | Target compound is inactive (IC50 > 10 μg/mL) while α-cadinol and (+)-torreyol show measurable cytotoxicity with IC50 values of 18.0 and 3.5 μg/mL, respectively |
| Conditions | Human breast adenocarcinoma MCF-7 cell line; compound evaluated against a panel of human cancer cell lines |
Why This Matters
This inactivity profile identifies (-)-cadin-4,10(15)-dien-11-oic acid as a suitable negative control or reference compound in cancer-related natural product screening workflows where cadinane analogs with hydroxyl groups exhibit measurable activity.
- [1] Li S, Xue Z, Wang SJ, Yang YC, Shi JG. Terpenoids from the tuber of Cremastra appendiculata. J Asian Nat Prod Res. 2008 Jul-Aug;10(7-8):685-91. PMID: 18636382. View Source
- [2] PhytoCAT Database. α-Cadinol (PhytoCAT-1623). IC50 data from PMID 28606152. View Source
